molecular formula C5H11NOS B2983177 But-3-en-1-yl(imino)(methyl)-l6-sulfanone CAS No. 2219375-08-1

But-3-en-1-yl(imino)(methyl)-l6-sulfanone

Cat. No.: B2983177
CAS No.: 2219375-08-1
M. Wt: 133.21
InChI Key: NELNGCGSWSWGHT-UHFFFAOYSA-N
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Description

But-3-en-1-yl(imino)(methyl)-l6-sulfanone is a chemical compound with the molecular formula C5H9NOS It is characterized by the presence of a butenyl group, an imino group, and a sulfanone group

Scientific Research Applications

But-3-en-1-yl(imino)(methyl)-l6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “But-3-en-1-yl(imino)(methyl)-l6-sulfanone” includes several hazard statements: H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-1-yl(imino)(methyl)-l6-sulfanone typically involves the reaction of but-3-en-1-amine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yl(imino)(methyl)-l6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The butenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of But-3-en-1-yl(imino)(methyl)-l6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • But-3-en-1-yl(imino)(methyl)-l6-sulfoxide
  • But-3-en-1-yl(imino)(methyl)-l6-sulfone
  • But-3-en-1-yl(imino)(ethyl)-l6-sulfanone

Uniqueness

But-3-en-1-yl(imino)(methyl)-l6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to its sulfoxide and sulfone analogs, it has different oxidation states and reactivity profiles, making it suitable for different applications.

Properties

IUPAC Name

but-3-enyl-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-3-4-5-8(2,6)7/h3,6H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELNGCGSWSWGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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